molecular formula C20H24N2O3 B252751 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

Cat. No. B252751
M. Wt: 340.4 g/mol
InChI Key: IUQKODOSJHBAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide, also known as DMPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various cellular processes and diseases.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide binds to the ATP-binding site of CK2, thereby preventing the transfer of phosphate groups from ATP to its substrates. This results in the inhibition of CK2 activity and downstream signaling pathways. 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to selectively inhibit CK2 over other protein kinases, indicating its specificity for CK2. 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has also been shown to induce conformational changes in the CK2 enzyme, leading to its inactivation.
Biochemical and Physiological Effects
2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of cell proliferation. 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has also been shown to inhibit angiogenesis, a process critical for tumor growth and metastasis. In animal models of inflammation, 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In animal models of neurodegenerative diseases, 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to protect neurons from oxidative stress and apoptosis, leading to the preservation of cognitive function.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases. 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has also been shown to have low toxicity and good bioavailability in animal models, making it a promising candidate for therapeutic development. However, 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has some limitations for lab experiments. Its synthesis is relatively complex and requires specialized equipment and expertise. 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is also relatively expensive compared to other CK2 inhibitors, limiting its accessibility for some researchers.

Future Directions

2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has several potential future directions for scientific research. One direction is the development of 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide-based therapeutics for cancer, inflammation, and neurodegenerative diseases. 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has shown promising preclinical results in animal models, and further studies are needed to evaluate its safety and efficacy in humans. Another direction is the investigation of the role of CK2 in various cellular processes and diseases. CK2 has been implicated in diverse signaling pathways, and the development of selective CK2 inhibitors such as 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has greatly facilitated the study of CK2 function. Further studies are needed to elucidate the precise mechanisms of CK2 regulation and its role in disease pathogenesis.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide involves the reaction of 2-(3,4-dimethylphenoxy)acetic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation between the carboxylic acid group of 2-(3,4-dimethylphenoxy)acetic acid and the amino group of 2-(4-morpholinyl)aniline. The resulting 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is obtained as a white solid with a yield of around 60-70%.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CK2, the target of 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide, is a ubiquitous and pleiotropic protein kinase that regulates multiple signaling pathways involved in cell proliferation, survival, and differentiation. Aberrant CK2 activity has been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. 2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative diseases.

properties

Product Name

2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C20H24N2O3/c1-15-7-8-17(13-16(15)2)25-14-20(23)21-18-5-3-4-6-19(18)22-9-11-24-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

IUQKODOSJHBAJT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3)C

Origin of Product

United States

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